ACTH (4-10)

Vue d'ensemble

Description

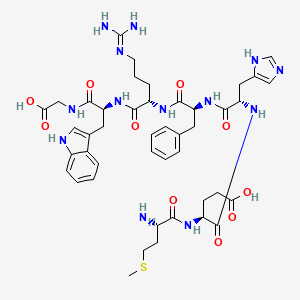

L’hormone adrénocorticotrope (4-10), également connue sous le nom d’ACTH (4-10), est un fragment peptidique dérivé de la plus grande hormone adrénocorticotrope. Ce peptide est composé des acides aminés méthionine, acide glutamique, histidine, phénylalanine, arginine, tryptophane et glycine. L’ACTH (4-10) est connue pour son rôle dans la modulation de divers processus physiologiques, notamment la réponse au stress, la fonction immunitaire et la neuroprotection .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’ACTH (4-10) peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Le processus implique l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La synthèse commence généralement avec l’acide aminé C-terminal et se poursuit vers l’extrémité N-terminale. Chaque acide aminé est protégé par un groupe protecteur temporaire, qui est retiré avant l’ajout de l’acide aminé suivant. Le peptide final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle

La production industrielle de l’ACTH (4-10) suit les mêmes principes que la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l’efficacité et la cohérence. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la puissance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’ACTH (4-10) peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine de l’ACTH (4-10) peut être oxydé en méthionine sulfoxyde.

Réduction : Les ponts disulfure, s’ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d’acides aminés peuvent être substitués par des analogues pour étudier les relations structure-activité

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Analogues d’acides aminés et réactifs de couplage utilisés dans la synthèse peptidique

Principaux produits formés

Oxydation : Dérivés de la méthionine sulfoxyde.

Réduction : Peptides contenant des thiols libres.

Substitution : Analogues peptidiques avec des résidus d’acides aminés modifiés

Applications De Recherche Scientifique

Neurophysiological Applications

Attention Modulation

ACTH (4-10) has been shown to modulate attention in humans. A study investigated its effects on event-related potentials (ERPs), particularly focusing on the Nd component, which reflects selective attention. The results indicated that ACTH (4-10) significantly diminished the Nd amplitude at 30 minutes post-administration, suggesting a short-term enhancement of selective attention. The effects did not persist beyond 90 minutes .

Table 1: Effects of ACTH (4-10) on Attention

| Time Post-Administration | Nd Amplitude Change | MMN Change |

|---|---|---|

| 30 minutes | Significant decrease | No change |

| 90 minutes | No significant change | No change |

| 180 minutes | No significant change | No change |

Immunological Applications

Inflammation and Cytokine Expression

Recent studies have explored the effects of ACTH (4-10) on inflammation, particularly in models of spinal cord injury (SCI). One study demonstrated that administration of ACTH (4-10) resulted in significantly lower expression levels of interleukin-6 (IL-6), a pro-inflammatory cytokine, within three hours post-treatment. This suggests a potential role for ACTH (4-10) in modulating inflammatory responses following SCI .

Table 2: Cytokine Expression Following ACTH (4-10) Administration

| Treatment Group | IL-6 Expression Level | Time Point |

|---|---|---|

| Control | High | Baseline |

| ACTH (4-10) | Significantly lower | 3 hours post |

Behavioral Studies

Passive Avoidance Learning

ACTH (4-10) has also been studied for its effects on learning and memory. In animal models, particularly rats lacking vasopressin, the administration of ACTH (4-10) influenced passive avoidance behavior, indicating its potential role in cognitive processes related to memory formation and retrieval .

Case Studies and Research Findings

-

Attention Enhancement Study

A double-blind crossover study involving 18 healthy volunteers assessed the impact of ACTH (4-10) on attention through a dichotic listening task. The findings revealed that while there was a significant decrease in the Nd component at 30 minutes, no long-lasting effects were observed beyond this time frame . -

Spinal Cord Injury Model

In a controlled experiment with Sprague-Dawley mice suffering from SCI, administration of ACTH (4-10) led to a marked reduction in IL-6 expression compared to control groups. This highlights its potential therapeutic application in managing inflammatory conditions post-injury .

Mécanisme D'action

L’ACTH (4-10) exerce ses effets principalement par l’intermédiaire des récepteurs de la mélanocortine, en particulier le récepteur de la mélanocortine 4 (MC4R). Lors de sa liaison à ces récepteurs, elle active les voies de signalisation intracellulaires impliquant l’adénosine monophosphate cyclique (AMPc) et les ions calcium. Ces voies conduisent à divers effets physiologiques, notamment la modulation des réponses immunitaires, la neuroprotection et l’amélioration cognitive .

Comparaison Avec Des Composés Similaires

Composés similaires

ACTH (1-24) : Un fragment plus long de l’hormone adrénocorticotrope avec des effets similaires, mais plus larges.

Hormone alpha-stimulante des mélanocytes (α-MSH) : Partage certaines similitudes structurelles et se lie aux récepteurs de la mélanocortine.

Hormone bêta-stimulante des mélanocytes (β-MSH) : Un autre agoniste des récepteurs de la mélanocortine avec des fonctions qui se chevauchent

Unicité

L’ACTH (4-10) est unique en raison de sa séquence spécifique et de sa liaison sélective aux récepteurs de la mélanocortine, en particulier le MC4R. Cette liaison sélective lui permet de moduler des processus physiologiques spécifiques sans les effets plus larges observés avec les fragments d’ACTH plus longs ou d’autres peptides de la mélanocortine .

Activité Biologique

Adrenocorticotropic hormone (ACTH) is a peptide hormone produced by the anterior pituitary gland, primarily known for stimulating cortisol production in the adrenal cortex. The fragment ACTH (4-10) has garnered attention for its unique biological activities, particularly in cardiovascular regulation and neuroendocrine functions. This article explores the biological activity of ACTH (4-10), supported by various studies and case reports.

ACTH (4-10) is a fragment derived from the larger ACTH molecule, consisting of the amino acid sequence H-SYSMEH. This peptide has been shown to interact with melanocortin receptors, which play a crucial role in various physiological processes, including stress response and energy homeostasis. The specific binding of ACTH (4-10) to these receptors suggests a mechanism that operates independently of steroid hormone release, differentiating it from the full-length ACTH.

Key Findings on Mechanism:

- Cardiovascular Effects : Studies indicate that ACTH (4-10) can induce pressor effects and increase heart rate through mechanisms involving catecholamine release and central nervous system pathways .

- Neuroendocrine Regulation : Research shows that ACTH (4-10) can significantly reduce corticotropin-releasing hormone (CRH) expression in the amygdala, suggesting its role in modulating stress responses without relying on adrenal steroids .

Biological Activities

The biological activities of ACTH (4-10) can be categorized into several key areas:

-

Cardiovascular Effects :

- Pressor Response : Intravenous administration of ACTH (4-10) has been shown to elevate mean arterial pressure in animal models, mediated by sympathetic nervous system activation .

- Comparison with Gamma-MSH : While ACTH (4-10) exhibits cardiovascular effects, gamma-melanocyte-stimulating hormone (gamma-MSH) shows significantly greater potency, indicating that modifications in peptide structure can enhance biological activity .

-

Neuroendocrine Functions :

- CRH Downregulation : In experiments with infant rats, centrally administered ACTH (4-10) led to a 45% reduction in CRH expression in the amygdala, demonstrating its potential as a therapeutic agent for conditions like infantile spasms .

- Steroid-independent Action : The peptide’s ability to act without inducing steroid secretion highlights its unique therapeutic potential for managing stress-related disorders .

- Antidepressant-like Effects :

Case Studies

Several case studies illustrate the clinical relevance of ACTH (4-10):

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAUASBAIUJHAN-LXOXETEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N13O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031210 | |

| Record name | 4-10-Corticotropin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

962.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4037-01-8 | |

| Record name | Acth (4-10) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004037018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-10-Corticotropin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORTICOTROPIN (4-10) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J48AU3I790 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.